molecular formula C10H8Cl2O B043695 6,8-Dichloro-2-tetralone CAS No. 113075-86-8

6,8-Dichloro-2-tetralone

Cat. No. B043695
M. Wt: 215.07 g/mol
InChI Key: MKIJLGJYMAVHPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tetralone derivatives often involves strategies such as Grignard reactions, Friedel-Crafts cyclization, palladium-mediated cross-coupling reactions, and Beckmann rearrangement. For instance, the synthesis of 5,6-methylenedioxy-1-tetralone described a Grignard reaction followed by selective reduction and Friedel-Crafts cyclization (R. Klix, M. Cain, & A. Bhatia, 1995). Another example includes the synthesis of 8-Methoxy-1-tetralone through palladium-mediated cross-coupling and intramolecular acylation (Norma Castillo-Rangel, J. Pérez-Díaz, & A. Vázquez, 2016).

Molecular Structure Analysis

Tetralone derivatives, such as “6,8-Dichloro-2-tetralone,” typically exhibit a bicyclic structure consisting of a benzene ring fused to a cyclohexanone ring. This core structure is versatile, allowing for various functionalizations. For example, the crystal structure of a related tetralone, 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalone, was determined, highlighting its monoclinic crystal class (G. Sarala et al., 2006).

Chemical Reactions and Properties

Tetralone derivatives undergo various chemical reactions, including acylation, nitration, reduction, and cyclization, enabling the synthesis of complex organic molecules. For example, 6-Iodo-1-tetralone, an intermediate for the synthesis of 5-HT6 receptor antagonist, was synthesized through a multi-step process including acetylation and Sandmeyer reaction (Teng Da-wei, 2013).

Scientific Research Applications

Synthetic Chemistry Innovations 6,8-Dichloro-2-tetralone serves as a crucial intermediate in synthetic chemistry, aiding in the production of diverse organic compounds. A study by Banerjee et al. (2007) demonstrates its utility in synthesizing tetralone derivatives through the condensation of ketoesters, which further undergo various chemical transformations to yield specific tetralone compounds Banerjee, A. K., Pineda, J. J., Mora, H., & Laya, M. (2007). Synthetic Communications, 37, 3917-3922. These derivatives are pivotal in developing pharmaceuticals and natural product synthesis, showcasing the compound's role in advancing synthetic methodologies.

Catalysis and Oxidation Reactions The oxidation of tetralin to tetralone, a reaction critical in chemical synthesis and industrial applications, employs 6,8-Dichloro-2-tetralone as a substrate or intermediate. For instance, Xamena et al. (2008) explored the use of metal-organic frameworks (MOFs) containing Cu2+ and Co2+ for the aerobic oxidation of tetralin, highlighting the compound's role in facilitating efficient and selective oxidation processes Xamena, F. X. L. I., Casanova, O., Tailleur, R. G., García, H., & Corma, A. (2008). Journal of Catalysis, 255, 220-227. Such studies underscore the importance of 6,8-Dichloro-2-tetralone in developing new catalytic systems and enhancing reaction efficiencies.

Biotechnological Applications The biotransformation of 6,8-Dichloro-2-tetralone into valuable derivatives showcases its potential in biotechnology and pharmaceutical manufacturing. Shin et al. (2001) evaluated an electrochemical bioreactor system for the biotransformation of 6-bromo-2-tetralone to 6-bromo-2-tetralol, demonstrating the feasibility of using biological systems to modify and improve compounds for industrial and medical use Shin, H., Jain, M., Chartrain, M., & Zeikus, J. (2001). Applied Microbiology and Biotechnology, 57, 506-510. This approach opens avenues for sustainable and eco-friendly production methods involving 6,8-Dichloro-2-tetralone.

properties

IUPAC Name

6,8-dichloro-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIJLGJYMAVHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394707
Record name 6,8-dichloro-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dichloro-2-tetralone

CAS RN

113075-86-8
Record name 6,8-dichloro-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

149.4 g of 2,4-dichlorophenylacetyl chloride dissolved in 200 ml of methylene chloride were added dropwise within 60 minutes to 115 g of aluminum chloride in 700 ml of methylene chloride while stirring at 0° to 5°. Thereafter, ethylene was introduced at between 0° and 5° during 30 minutes, whereupon the mixture was stirred further at room temperature for 1 hour and thereafter treated at between 0° and 5° with 300 ml of ice-water. The methylene chloride phase was washed, respectively, with 2N hydrochloric acid, with water, with saturated sodium bicarbonate solution and again with water. The aqueous phases were extracted with methylene chloride. The methylene chloride phases were combined, dried and evaporated. The residue was triturated with 100 ml of low-boiling petroleum ether, a further 250 ml of low-boiling petroleum ether were later added thereto and the mixture was left to stand in a refrigerator for 72 hours. The solid was filtered off and filtered over 600 g of silica gel (particle size 0.2-0.5 mm) while eluting with chloroform. There was obtained 6.8-dichloro-3,4-dihydro-2(1H)-naphthalenone which exhibits a melting point of 90°-92° after recrystallization from low-boiling petroleum ether at 0° to 5°.
Quantity
149.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.